molecular formula C8H16N2O B1367851 N-[(1-aminocyclopentyl)methyl]acetamide CAS No. 904815-32-3

N-[(1-aminocyclopentyl)methyl]acetamide

Cat. No. B1367851
CAS RN: 904815-32-3
M. Wt: 156.23 g/mol
InChI Key: AAYADNUNPAHPFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-aminocyclopentyl)methyl]acetamide (ACM) is a chemical compound that is used in a variety of scientific research applications. It is a derivative of the naturally occurring amino acid, L-alanine, and is classified as a cyclic amide. This compound has a wide range of applications in organic and medicinal chemistry, as well as in biochemistry and pharmacology. ACM is a versatile compound that can be used as a building block for the synthesis of other compounds, as a reactant in chemical reactions, and as a probe for studying the structure and function of biomolecules.

Scientific Research Applications

Synthesis of Piperazine Derivatives

N-[(1-aminocyclopentyl)methyl]acetamide: can be utilized in the synthesis of piperazine derivatives, which are prominent in medicinal chemistry. Piperazine and its derivatives exhibit a wide range of biological and pharmaceutical activities . The compound can undergo cyclization reactions to form protected piperazines, which after deprotection, can yield piperazinopyrrolidinones . These derivatives have potential applications in developing new pharmaceuticals.

Analgesic Activity

The structure of N-[(1-aminocyclopentyl)methyl]acetamide suggests it could be modified to synthesize N-phenylacetamide sulphonamides. Some derivatives in this series have shown good analgesic activity, comparable or superior to paracetamol . This indicates potential for the compound to be used in pain management research.

Medicinal Chemistry

In medicinal chemistry, N-[(1-aminocyclopentyl)methyl]acetamide can be a cornerstone for the synthesis of new pharmaceutical compounds. It can be used to research the effects of synthetic, semi-synthetic, and natural biologically active substances based on molecular interactions . This includes studying molecular structure with triggered functional groups or specific physicochemical properties.

Computational Chemistry Applications

The compound can be used in computational chemistry to study drug utilization and their biological effects. It can serve as a model compound for computational simulations to understand drug-receptor interactions and predict pharmacokinetic and pharmacodynamic properties .

Neuropharmacology

Given the structural similarity to other cyclopentyl derivatives, N-[(1-aminocyclopentyl)methyl]acetamide could be explored for its effects on ionotropic receptors like NMDA, AMPA/QUIS, and kainate subtypes in the central nervous system . This could lead to insights into the development of treatments for neurological disorders.

Chemical Diversity and Drug Design

The compound’s framework allows for a variety of substitutions, making it a valuable scaffold for chemical diversity in drug design. Researchers can modify the compound to create new derivatives with potential pharmacological interest, enhancing the quality of life through safer and more effective medications .

properties

IUPAC Name

N-[(1-aminocyclopentyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-7(11)10-6-8(9)4-2-3-5-8/h2-6,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAYADNUNPAHPFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1(CCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00587684
Record name N-[(1-Aminocyclopentyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-aminocyclopentyl)methyl]acetamide

CAS RN

904815-32-3
Record name N-[(1-Aminocyclopentyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.